Scaffold-Driven Functional Divergence: 2,7-Diazaspiro[3.5]nonane Core Enables S1R Agonism or Antagonism Based on N-Substitution, Unlike Linear or Fused Analogues
The 2,7-diazaspiro[3.5]nonane scaffold uniquely permits tuning of S1R functional activity between agonism and antagonism, a property not observed with the closely related diazabicyclo[4.3.0]nonane (fused ring) scaffold. In a head-to-head study, compound 4b (2,7-diazaspiro[3.5]nonane core) showed a Ki S1R of 2.7 nM and Ki S2R of 27 nM, and produced an in vivo S1R agonistic effect (reversal of BD-1063 antiallodynia). In contrast, compound 5b, an analog with a diazabicyclo[4.3.0]nonane core, had Ki S1R of 13 nM and Ki S2R of 102 nM and displayed an S1R antagonistic, antiallodynic effect at 20 mg/kg that was reversed by the S1R agonist PRE-084 [1]. This demonstrates that the spirocyclic core dictates a divergent functional outcome that cannot be replicated with fused-ring alternatives.
| Evidence Dimension | Sigma-1 Receptor Binding Affinity and Functional Profile |
|---|---|
| Target Compound Data | Compound 4b (2,7-diazaspiro[3.5]nonane core): Ki S1R = 2.7 nM; Ki S2R = 27 nM; functional profile: S1R agonist |
| Comparator Or Baseline | Compound 5b (diazabicyclo[4.3.0]nonane core): Ki S1R = 13 nM; Ki S2R = 102 nM; functional profile: S1R antagonist |
| Quantified Difference | 4.8-fold higher S1R affinity for 2,7-diazaspiro[3.5]nonane scaffold; 3.8-fold higher S2R affinity. Crucially, functional inversion from agonism to antagonism. |
| Conditions | S1R and S2R binding assays; in vivo mechanical allodynia model in mice; phenytoin assay for functional confirmation. |
Why This Matters
The specific spirocyclic core of the target compound is essential for accessing a validated chemical space where high-affinity S1R agonism is achievable, a profile that is unattainable with a fused-ring diazabicyclo core, directly impacting drug candidate selection for neurological indications.
- [1] Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chem. Neurosci. 2023, 14 (10), 1845-1858. View Source
